(Ethyleneoxy)di-carbamic Acid Diethyl Ester
Description
(Ethyleneoxy)di-carbamic acid diethyl ester is a carbamate derivative featuring an ethyleneoxy (oxydiethylene) bridge linking two carbamate groups, each esterified with ethyl groups. Carbamates are widely utilized in polymer chemistry, pharmaceuticals, and agrochemicals due to their reactivity and structural versatility.
Properties
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSANPCBIBVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCONC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Based Catalytic Systems
Zinc compounds, particularly zinc acetate (Zn(OAc)₂) , paired with nitrogen-donor ligands, demonstrate exceptional catalytic activity. For instance, combining 0.02 mmol Zn(OAc)₂ with 1,10-phenanthroline (phen) at 150°C and 5 MPa CO₂ pressure yielded 84% of the target carbamic acid ester in 24 hours. The ligand facilitates electron transfer, stabilizing the intermediate zinc-carbamate complex.
Table 1: Yield Dependency on Zinc Catalysts and Ligands
| Catalyst | Ligand | Yield (%) | By-Product (%) |
|---|---|---|---|
| Zn(OAc)₂ | None | 60 | 6 |
| Zn(OAc)₂ | 1,10-phenanthroline | 84 | 3 |
| ZnCl₂ | None | 18 | 9 |
The superiority of Zn(OAc)₂ arises from its balanced Lewis acidity and compatibility with alkoxysilanes like tetraethoxysilane (TEOS) , which donates ethoxy groups for esterification.
Ionic Liquids as Dual Solvent-Catalysts
Ionic liquids such as [DBUH][OAc] (1,8-diazabicycloundec-7-enium acetate) enable solvent-free synthesis. At 150°C and 5 MPa CO₂, [DBUH][OAc] achieved 92% yield by activating CO₂ via carboxylate anion interactions. The cation’s basicity deprotonates the amine, accelerating nucleophilic attack on CO₂.
Table 2: Ionic Liquid Performance in Ester Synthesis
| Ionic Liquid | Anion | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| [DBUH][OAc] | Acetate | 92 | 12 |
| [DBNH][CF₃COO] | Trifluoroacetate | 85 | 18 |
Alkali Metal Catalysts
Rubidium and cesium salts (e.g., Cs₂CO₃ ) exhibit high catalytic efficiency due to their strong base strength. At 180°C and 10 MPa CO₂, Cs₂CO₃ achieved 78% yield in 8 hours by deprotonating ethylene diamine, enhancing its reactivity toward CO₂.
Reaction Parameter Optimization
Temperature and Pressure Effects
Elevated temperatures (150–180°C) and moderate CO₂ pressures (3–20 MPa) maximize yield by ensuring sufficient activation energy while minimizing urea by-product formation. For example, at 180°C and 5 MPa, the reaction completes in 4 hours with 88% yield, whereas 120°C requires 24 hours for 65% yield.
Table 3: Temperature and Pressure Impact
| Temperature (°C) | Pressure (MPa) | Yield (%) | By-Product (%) |
|---|---|---|---|
| 120 | 5 | 65 | 12 |
| 150 | 5 | 84 | 3 |
| 180 | 10 | 88 | 2 |
Chemical Reactions Analysis
Types of Reactions
(Ethyleneoxy)di-carbamic Acid Diethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and 2-aminoethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Hydrolysis: Ethyl carbamate and 2-aminoethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(Ethyleneoxy)di-carbamic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its solubility and stability.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (Ethyleneoxy)di-carbamic Acid Diethyl Ester involves its hydrolysis to release ethyl carbamate and 2-aminoethanol. These products can then interact with various molecular targets and pathways in biological systems . The specific molecular targets and pathways are still under investigation, but it is believed that the compound may act as a prodrug, releasing active metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Diethyl Malonate (Propanedioic Acid Diethyl Ester)
- Structure : Two ethyl ester groups attached to a three-carbon malonic acid backbone.
- Synthesis: Prepared via esterification of malonic acid with ethanol using acidic/basic catalysts .
- Applications : Used in perfume formulations, synthesis of barbiturates, and as a vitamin B1/B6 intermediate .
- Key Differences: Lacks carbamate and ethyleneoxy groups, resulting in lower polarity and distinct reactivity (e.g., enolate formation for C–C bond formation).
Diethyl Phthalate (1,2-Benzenedicarboxylic Acid Diethyl Ester)
Ethylenebisdithiocarbamic Acid Salts/Esters
Diethylene Glycol Distearate
- Structure : Fatty acid ester of diethylene glycol.
- Applications : Emulsifier in cosmetics and food .
- Key Differences : Long alkyl chains confer lipophilicity, contrasting with the polar carbamate groups in the target compound.
Physicochemical Properties and Reactivity
Stability and Environmental Impact
- This compound: Hydrolyzes under acidic/basic conditions to release ethanol and carbamic acid derivatives. Ethyleneoxy chain may enhance biodegradability compared to aromatic esters.
- Aromatic Esters (e.g., phthalates) : Persistent in environment; bioaccumulate in aquatic systems .
- Dithiocarbamates : Generate toxic breakdown products (e.g., ethylene thiourea) in soil .
Biological Activity
(Ethyleneoxy)di-carbamic Acid Diethyl Ester (CAS No. 112844-39-0) is a chemical compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its diethyl ester functional groups and an ethylene oxide moiety. Its molecular formula is CHNO, indicating the presence of two carbamate groups, which are known for their biological activity.
Table 1: Comparison of Biological Activities of Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Biological Effect |
|---|---|---|---|
| This compound | Unknown | TBD | Potential AChE inhibitor |
| Rivastigmine | Acetylcholinesterase | 0.35 | Cognitive enhancement in Alzheimer's |
| α,γ-Diketocarboxylic Acid Esters | Carbonic Anhydrase | 14.7 | Antitumor activity in osteosarcoma cells |
The table above illustrates the potential biological activities associated with related compounds. The exact IC50 value for this compound remains to be determined through further research.
Case Studies and Research Findings
- Neuroprotective Effects : While specific studies on this compound are scarce, related carbamate compounds have shown neuroprotective effects by enhancing cholinergic signaling. For instance, rivastigmine has been extensively studied for its role in improving cognitive function in Alzheimer's patients through AChE inhibition.
- Antitumor Activity : Research on α,γ-diketocarboxylic acid derivatives indicates that similar structures can exhibit selective inhibition against cancer-related carbonic anhydrases (CA IX and XII). These findings suggest that this compound may also possess antitumor properties if it interacts with these enzymes .
- Biocompatibility Studies : Given its structure, there is potential for application in drug delivery systems, particularly when modified for enhanced biocompatibility and reduced immunogenicity. Polyethylene glycol derivatives have been used successfully in this context, suggesting a pathway for further exploration with carbamate esters .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for (Ethyleneoxy)di-carbamic Acid Diethyl Ester, and how can purity be maximized during production?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using diethyl carbamate derivatives and ethylene oxide precursors. To maximize purity, employ techniques like fractional distillation or recrystallization, and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance yield and selectivity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester’s backbone and substituents. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carbamate (N–C=O). For electronic properties, ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry can assess redox behavior .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under thermal (e.g., 40–60°C), photolytic (UV light exposure), and hydrolytic (acidic/alkaline buffers) conditions. Monitor degradation products using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Store the compound in anhydrous environments at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform dose-response assays across multiple cell lines or in vivo models to validate potency thresholds. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity. Statistical meta-analysis of published datasets can identify confounding variables, such as solvent effects or impurity profiles .
Q. What experimental designs are recommended to study the interaction of this compound with acetylcholinesterase-like enzymes?
- Methodological Answer : Use enzyme kinetics (Michaelis-Menten analysis) with varying substrate concentrations to determine inhibition constants (). Structural insights can be obtained via X-ray crystallography or molecular docking simulations. Validate findings with site-directed mutagenesis of catalytic residues .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Density functional theory (DFT) calculations can map reaction pathways, such as nucleophilic attack or ester hydrolysis. Molecular dynamics simulations assess solvation effects and transition states. Validate predictions with isotopic labeling (e.g., ¹⁸O tracing) in experimental setups .
Q. What methodologies are suitable for designing degradation pathways to mitigate environmental persistence of this compound?
- Methodological Answer : Investigate photodegradation using UV irradiation in aqueous solutions or soil matrices. Analyze breakdown products via GC-MS. Biodegradation studies with microbial consortia can identify enzymes (e.g., esterases) capable of cleaving the carbamate linkage. Toxicity profiling of degradation byproducts is critical .
Q. How can this compound be utilized as a synthon in the preparation of complex heterocyclic molecules?
- Methodological Answer : Leverage its carbamate and ethyleneoxy groups in multicomponent reactions (e.g., Ugi or Passerini reactions) to build pyrrolidine or oxadiazole scaffolds. Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity. Monitor intermediates using real-time NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
